molecular formula C14H21ClN4O2 B13571567 Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate

Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate

Cat. No.: B13571567
M. Wt: 312.79 g/mol
InChI Key: BVOMWZKUEHHOIU-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate (molecular formula: C₁₄H₂₁ClN₄O₂, molecular weight: 312.80) is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a tert-butyl carbamate group and a methylamino-linked 6-chloropyrazine moiety . This compound is cataloged as a building block in synthetic chemistry, with applications in drug discovery and materials science .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-5-11(15)17-12/h5-6,10H,7-9H2,1-4H3

InChI Key

BVOMWZKUEHHOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=CN=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate Intermediate

A common precursor is tert-butyl 3-(aminomethyl)azetidine-1-carboxylate , prepared by:

  • Starting from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.
  • Activation of the carboxylic acid with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature.
  • Subsequent reaction with methylamine or methylated amines to introduce the aminomethyl group.
  • Purification by extraction and silica gel chromatography.

This step yields the protected azetidine intermediate with a free amino methyl substituent ready for further functionalization.

Coupling with 6-Chloropyrazin-2-yl Derivative

The key functionalization involves coupling the azetidine intermediate with a 6-chloropyrazin-2-yl moiety:

  • The 6-chloropyrazin-2-yl fragment is introduced via nucleophilic substitution or reductive amination using 6-chloropyrazin-2-carboxaldehyde or related derivatives.
  • Methylation of the amino group can be achieved using methyl iodide or formaldehyde with a reducing agent.
  • The reaction is typically conducted in anhydrous solvents such as THF or acetonitrile under inert atmosphere (nitrogen or argon) at temperatures ranging from 0°C to room temperature.
  • Reaction times vary from 1 to 16 hours depending on the reagents and conditions.

Protection and Purification

  • The tert-butyl carbamate (Boc) group protects the azetidine nitrogen during the synthesis.
  • After coupling, the product is purified by standard methods such as liquid-liquid extraction, drying over anhydrous sodium sulfate, filtration, concentration under reduced pressure, and column chromatography on silica gel.
  • Elution gradients typically range from 5% to 25% ethyl acetate in hexanes.
  • Final yields for these steps range from 80% to 96% depending on reaction scale and conditions.

Representative Experimental Data and Reaction Conditions

Step Reactants & Conditions Solvent Temperature Time Yield (%) Notes
Activation of azetidine-3-carboxylic acid with CDI 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid + CDI THF Room temp (RT) 1 h - Stirring under inert atmosphere
Amination with methylamine hydrochloride Activated intermediate + methylamine HCl + triethylamine Acetonitrile RT 15 h ~83% Extraction, washing with 5% citric acid and brine
Coupling with 6-chloropyrazin-2-carboxaldehyde Aminomethyl azetidine + 6-chloropyrazin-2-carboxaldehyde + reducing agent THF or MeCN 0°C to RT 1-16 h 80-96% Under nitrogen; purification by silica gel chromatography
Methylation of amino group Amino intermediate + methyl iodide or formaldehyde + reducing agent THF RT 1-2 h High yield Protecting group stable under these conditions

Alternative and Related Synthetic Routes

  • Oxidation and Cyclization Routes: Some patents describe oxidation of azetidine hydroxyl precursors to ketones followed by cyclization to form protected azetidinones, but these routes may involve environmentally unfriendly solvents like dioxane and DMSO and generate impurities.
  • Grignard and Organolithium Reactions: Use of organometallic reagents such as n-butyllithium or Grignard reagents to introduce aromatic or heteroaromatic substituents at the azetidine ring has been reported, with careful temperature control (-78°C to RT) and inert atmosphere.
  • Suzuki–Miyaura Cross-Coupling: For diversification, brominated pyrazole-azetidine hybrids can undergo palladium-catalyzed cross-coupling with boronic acids to introduce various substituents, confirmed by NMR and HRMS.

Summary of Advantages and Challenges

Aspect Details
Advantages High yields (80-96%), mild reaction conditions, use of protecting groups for selectivity, scalable for industrial production.
Challenges Control of impurities during oxidation steps, environmental concerns with some solvents (dioxane, DMSO), need for inert atmosphere and low temperature for organometallic steps.
Purification Standard chromatographic techniques effective; washing with acid and brine removes byproducts; drying agents like sodium sulfate used.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Pyrazine/Triazine Derivatives

  • tert-Butyl 3-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate Molecular formula: C₁₃H₂₀ClN₅O₂, molecular weight: 313.79 . The triazine group is more electron-deficient, which may influence reactivity in nucleophilic substitution reactions.
  • tert-Butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate Molecular formula: C₁₄H₂₁BrN₄O₂, molecular weight: 357.25 .

Bicyclic Analog

  • (1R,5S,6R)-6-[(6-Chloropyrazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate Molecular formula: C₁₄H₂₁ClN₄O₂, molecular weight: 312.80 . The bicyclic structure introduces steric constraints, reducing conformational flexibility. This may improve target selectivity but complicate synthetic accessibility.

Ring Size Modifications

  • tert-Butyl 3-[(6-Chloropyrazin-2-yl)amino]piperidine-1-carboxylate Molecular formula: C₁₄H₂₁ClN₄O₂, molecular weight: 312.79 .

Functional Group Modifications

  • tert-Butyl 3-(Piperazin-1-yl)azetidine-1-carboxylate Derivatives Example: tert-Butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate
  • Molecular formula: C₁₆H₃₁N₅O₂ , molecular weight: 325.45 .
  • tert-Butyl 3-{[6-(Dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate Molecular formula: C₂₆H₃₃N₅O₄, molecular weight: 503.58 . The nitro group enhances electrophilicity, making this compound reactive in reduction or substitution reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Properties/Applications Reference ID
tert-Butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 6-Chloropyrazine, methylamino linker Rigid azetidine core, medicinal chemistry
tert-Butyl 3-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate C₁₃H₂₀ClN₅O₂ 313.79 4-Chloro-1,3,5-triazine Electron-deficient, enhanced reactivity
tert-Butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate C₁₄H₂₁BrN₄O₂ 357.25 5-Bromopyrazine Higher molecular weight, increased lipophilicity
tert-Butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.79 Piperidine ring (6-membered) Flexible backbone, broader target compatibility
tert-Butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate C₁₆H₃₁N₅O₂ 325.45 Piperazine-ethylamino group Enhanced solubility, pharmacokinetic optimization

Key Research Findings

Substituent Effects : Halogen choice (Cl vs. Br) significantly impacts molecular weight and lipophilicity, influencing bioavailability .

Ring Size : Azetidine’s rigidity may favor selective target binding, whereas piperidine’s flexibility improves adaptability to diverse binding pockets .

Functional Groups : Nitro and piperazine groups introduce reactivity and solubility advantages, respectively, but may complicate synthetic routes .

Synthetic Challenges : Stability issues with iodonium salts () underscore the need for optimized conditions for sensitive substituents .

Biological Activity

Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2} with a molecular weight of 326.82 g/mol. The compound's structure includes a tert-butyl group, an azetidine ring, and a chloropyrazine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₂₃ClN₄O₂
Molecular Weight326.82 g/mol
CAS Number2378503-34-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features often exhibit activity against various enzymes or receptors involved in disease processes. For instance, the presence of the chloropyrazine group can enhance binding affinity to certain targets due to its electron-withdrawing properties.

Antimicrobial Activity

Studies have shown that azetidine derivatives possess significant antimicrobial properties. For example, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating bactericidal effects. The chloropyrazine moiety may play a crucial role in enhancing these effects by facilitating membrane permeability.

Anticancer Activity

Research has indicated that azetidine derivatives can exhibit anticancer properties. A study focusing on similar compounds found that they inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest. The specific mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cancer progression.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cell lines showed that this compound induced significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling 6-chloropyrazine-2-carboxylic acid derivatives with tert-butyl azetidine intermediates. A common method uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature . Reaction optimization includes solvent choice (e.g., anhydrous conditions to prevent hydrolysis), temperature control (20–25°C), and stoichiometric balancing of reagents. Post-synthesis purification via recrystallization or column chromatography ensures high yield (>75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm structural integrity (e.g., ¹H NMR for azetidine ring protons and tert-butyl group signals) .
  • HPLC-MS : For purity assessment and molecular weight verification .
  • TLC Monitoring : To track reaction progress and intermediate formation .
  • X-ray Crystallography : Resolves stereochemistry and confirms 3D conformation in crystalline form .

Q. What are the primary chemical reactivities of this compound under standard laboratory conditions?

The compound undergoes:

  • Oxidation : Using KMnO₄ or H₂O₂ to form pyrazine N-oxide derivatives .
  • Reduction : LiAlH₄ reduces the chloropyrazine moiety to a pyrazine alcohol .
  • Nucleophilic Substitution : The 6-chloro group reacts with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically modify:

  • Azetidine Substituents : Replace tert-butyl with cyclopropyl or aryl groups to assess steric effects.
  • Pyrazine Modifications : Substitute chlorine with fluorine or methoxy to evaluate electronic impacts.
  • Methylamino Linker : Vary alkyl chain length or introduce heteroatoms (e.g., oxygen). Assays like enzyme inhibition (IC₅₀) and cellular viability (MTT) are used to correlate structural changes with activity. For example, replacing tert-butyl with cyclopropyl improved binding affinity by 2-fold in kinase inhibition assays .
Modification Biological Activity Change Reference
Chlorine → FluorineIncreased metabolic stability
tert-Butyl → CyclopropylEnhanced target binding
Methylamino → EthylaminoReduced cytotoxicity

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence-based assays .
  • Batch Reproducibility Testing : Ensure compound purity via HPLC and NMR across synthetic batches .
  • Structural Confirmation : Use X-ray co-crystallography to verify binding modes when activity diverges .

Q. What methodologies are effective for identifying biological targets of this compound?

Target identification approaches include:

  • Chemoproteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS .
  • Kinase Profiling Panels : Screen against 300+ kinases to identify primary targets .
  • CRISPR-Cas9 Knockout : Validate candidate targets by observing activity loss in gene-edited cell lines .

Q. How can computational tools predict and optimize the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR or BRAF) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes .
  • QSAR Models : Train models on substituent data to predict IC₅₀ values for novel analogs .

Q. What strategies improve the compound’s stability under physiological conditions?

Stability optimization involves:

  • pH Buffering : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the tert-butyl ester .
  • Lyophilization : Formulate as a lyophilized powder to extend shelf life .
  • Prodrug Design : Mask the ester group with cleavable moieties (e.g., carbonate) for targeted release .

Q. How does the compound’s bioactivity compare to structurally similar analogs?

A comparison of analogs highlights key differences:

Compound Key Feature Bioactivity
Tert-butyl 3-[(6-chloropyrazin-2-yl)methyl]azetidine-1-carboxylateLacks methylamino linker10-fold lower kinase inhibition
Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylatePiperidine instead of azetidineImproved solubility but reduced potency

Q. What experimental approaches assess the compound’s selectivity for therapeutic targets?

Selectivity is evaluated via:

  • Off-Target Screening : Panels for GPCRs, ion channels, and transporters (e.g., Eurofins Cerep) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • In Vivo Toxicity Studies : Monitor organ-specific toxicity in rodent models .

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